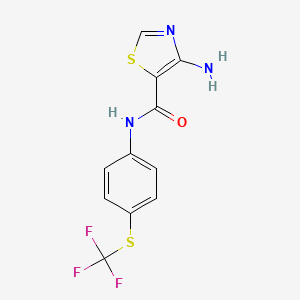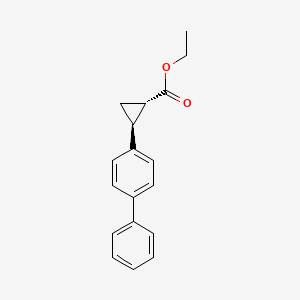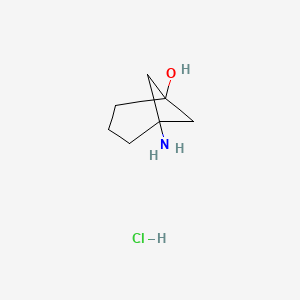
3-Bromo-4-chloro-2,5-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-chloro-2,5-dimethylaniline: is an organic compound with the molecular formula C8H9BrClN and a molecular weight of 234.52 g/mol . This compound is a derivative of aniline, featuring bromine, chlorine, and methyl substituents on the benzene ring. It is used in various chemical synthesis processes and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Multistep Synthesis: The synthesis of 3-Bromo-4-chloro-2,5-dimethylaniline typically involves multiple steps, including nitration, reduction, and halogenation. For example:
Industrial Production Methods:
Alkylation of Aniline: Industrially, dimethylaniline derivatives can be produced by alkylation of aniline with methanol in the presence of an acid catalyst.
Bromination and Chlorination: The bromination and chlorination steps are carried out using bromine and chlorine reagents under controlled conditions to achieve the desired substitution pattern.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride for reduction reactions.
Halogenating Agents: Bromine and chlorine for halogenation reactions.
Major Products Formed:
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted anilines depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
- Used as an intermediate in the synthesis of dyes and pigments.
- Employed in the preparation of other complex organic compounds .
Biology and Medicine
Industry
Mécanisme D'action
The mechanism of action of 3-Bromo-4-chloro-2,5-dimethylaniline involves its interaction with various molecular targets and pathways. As an aniline derivative, it can participate in electrophilic aromatic substitution reactions, where the electron-donating and withdrawing groups on the benzene ring influence the reactivity and orientation of the reactions . The presence of bromine and chlorine atoms can also affect the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-N,N-dimethylaniline: Similar structure but lacks the chlorine substituent.
4-Bromo-2,5-dimethylaniline: Similar structure but lacks the chlorine substituent.
2-Bromo-4,6-dimethylaniline: Similar structure but different substitution pattern.
Uniqueness
- The presence of both bromine and chlorine atoms on the benzene ring makes 3-Bromo-4-chloro-2,5-dimethylaniline unique compared to other dimethylaniline derivatives. This unique substitution pattern can influence its reactivity and applications in various chemical processes .
Propriétés
Formule moléculaire |
C8H9BrClN |
|---|---|
Poids moléculaire |
234.52 g/mol |
Nom IUPAC |
3-bromo-4-chloro-2,5-dimethylaniline |
InChI |
InChI=1S/C8H9BrClN/c1-4-3-6(11)5(2)7(9)8(4)10/h3H,11H2,1-2H3 |
Clé InChI |
DVZFPSYXLSYAFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1Cl)Br)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13904118.png)
![1-[(2R,5S)-2,5-Dimethylpiperazin-1-YL]prop-2-EN-1-one 2,2,2-trifluoroacetic acid](/img/structure/B13904122.png)
![4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptan-5-one](/img/structure/B13904126.png)
![2,6-diamino-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide](/img/structure/B13904128.png)
![Ethyl 3-{[(5-chloropyridin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13904135.png)



![5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine](/img/structure/B13904153.png)

![Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B13904178.png)

![1-[(4-Chlorophenoxy)acetyl]-3-methylpiperazine hydrochloride](/img/structure/B13904199.png)
